

SH-4-54 STAT3/STAT5 binding affinity

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Compound of Interest

Compound Name: SH-4-54

Cat. No.: B610820

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An In-depth Technical Guide to the STAT3/STAT5 Binding Affinity of **SH-4-54**

Introduction

SH-4-54 is a potent, cell-permeable, non-phosphorylated small molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) protein family, with notable activity against STAT3 and STAT5.[1][2][3] These transcription factors are critical components of the JAK-STAT signaling pathway, which regulates essential cellular processes including proliferation, differentiation, and apoptosis.[4][5] Aberrant or persistent activation of STAT3 and STAT5 is a hallmark of numerous human cancers, including glioblastoma, colorectal cancer, and various hematopoietic malignancies, making them prime therapeutic targets.[5][6][7]

SH-4-54 functions by targeting the Src Homology 2 (SH2) domain, a highly conserved region crucial for STAT protein phosphorylation, dimerization, and subsequent nuclear translocation.[6] By binding to the SH2 domain, **SH-4-54** effectively blocks STAT3 and STAT5 activation, leading to the suppression of their downstream transcriptional targets, which include genes vital for tumor cell survival and growth like c-Myc, Cyclin D1, and Bcl-xL.[6][8] This guide provides a comprehensive overview of the binding affinity of **SH-4-54** for STAT3 and STAT5, details the experimental protocols used for its characterization, and visualizes its mechanism of action.

Data Presentation: Binding Affinity

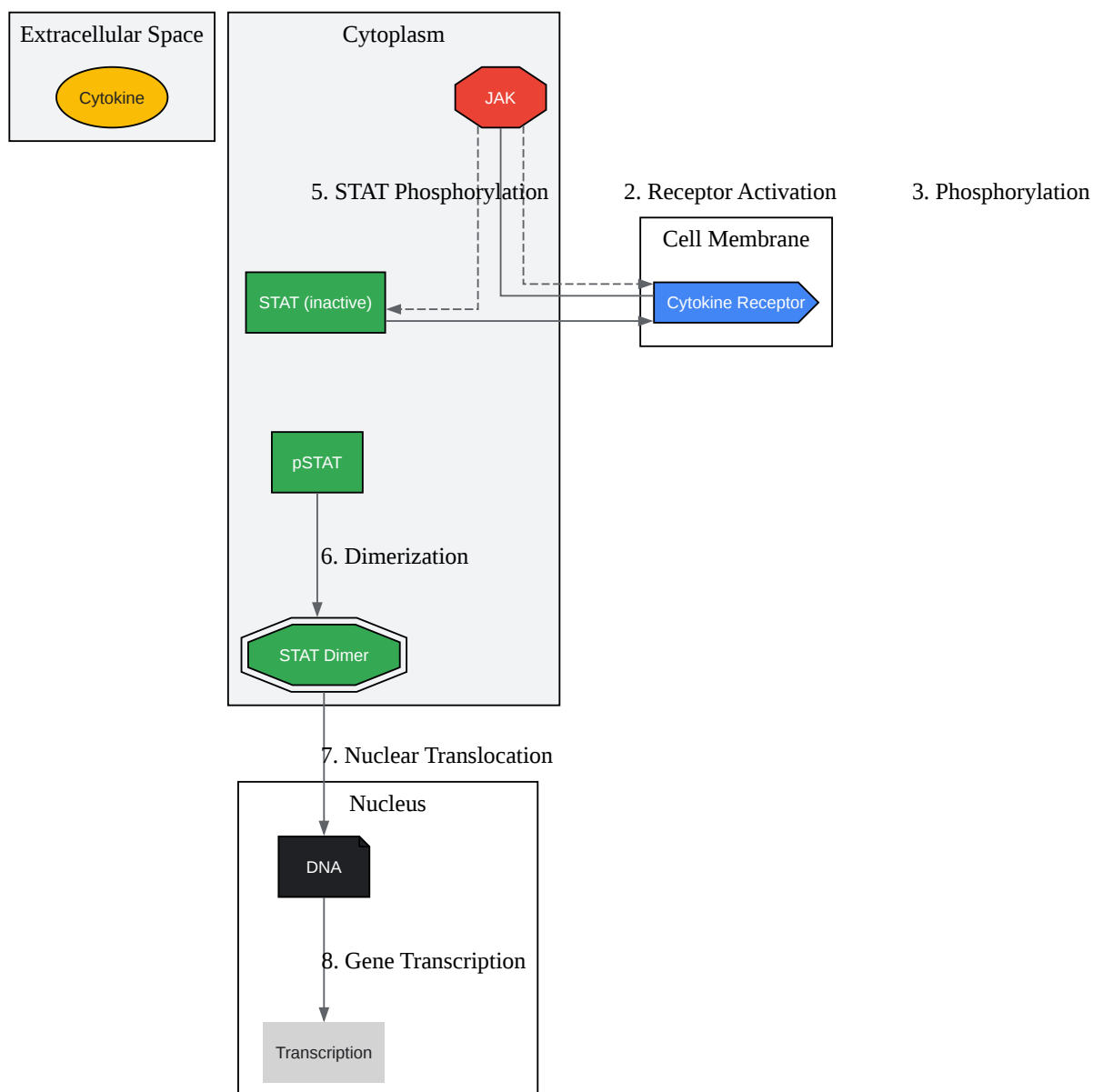
The binding affinity of **SH-4-54** to STAT3 and STAT5 has been quantified using biophysical techniques. The dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, is summarized below.

Compound	Target Protein	Binding Affinity (KD)	Assay Type
SH-4-54	STAT3	300 nM	Cell-free assay[1]
SH-4-54	STAT5	464 nM	Cell-free assay[1]

Additionally, **SH-4-54** demonstrates selectivity for STAT3 over STAT1. In competitive binding assays against a phosphopeptide, the inhibition constant (K_i) for the STAT3 SH2 domain was 23.5 μ M, which is four-fold more potent than for the STAT1 SH2 domain (K_i = 92.3 μ M).

Signaling Pathway and Mechanism of Action

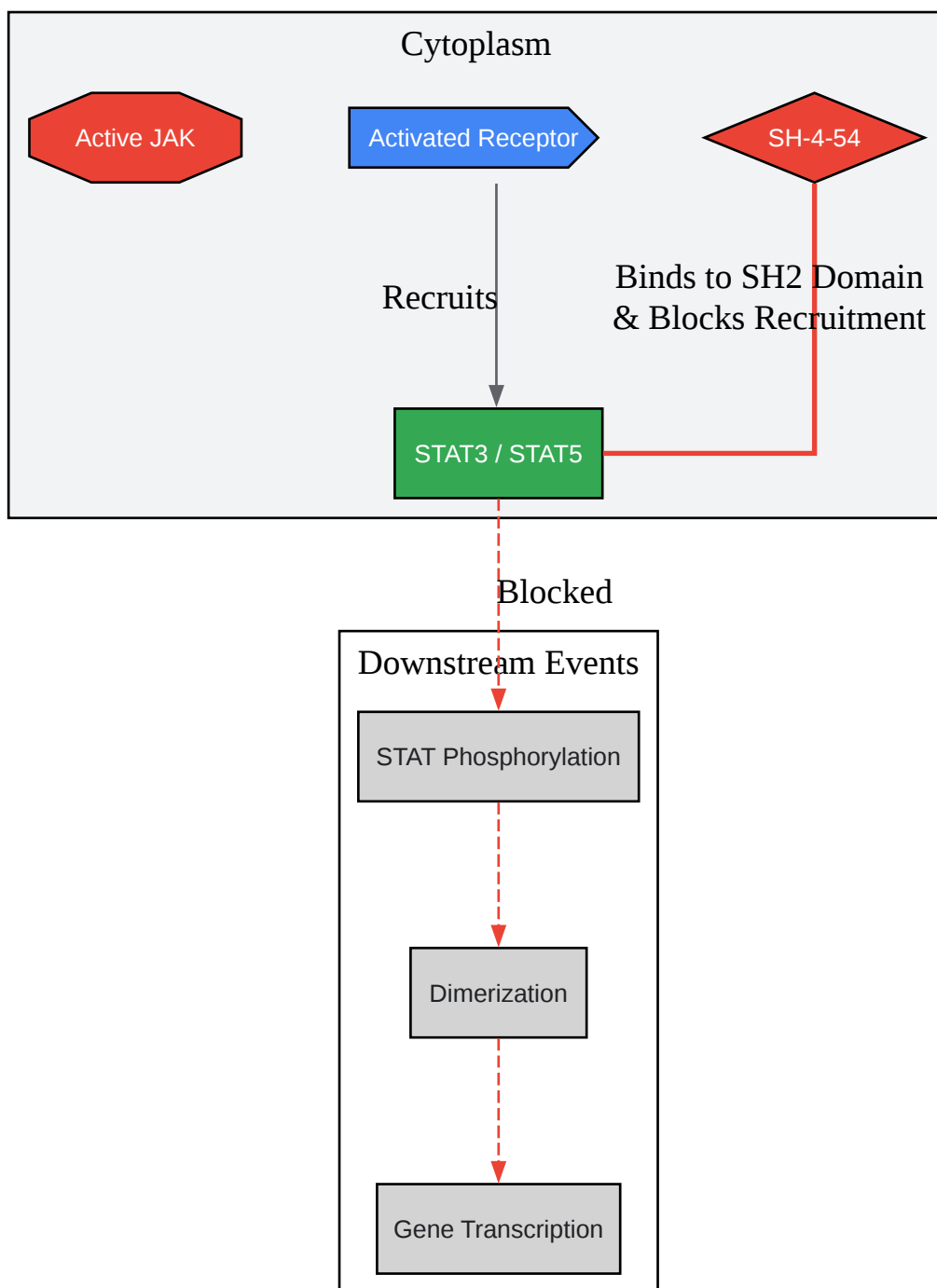
The canonical JAK-STAT pathway is initiated when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain. STAT proteins are recruited to these phosphorylated sites via their SH2 domains, where they are, in turn, phosphorylated by the JAKs. This phosphorylation triggers the STATs to form homodimers or heterodimers, which then translocate to the nucleus to regulate gene expression.

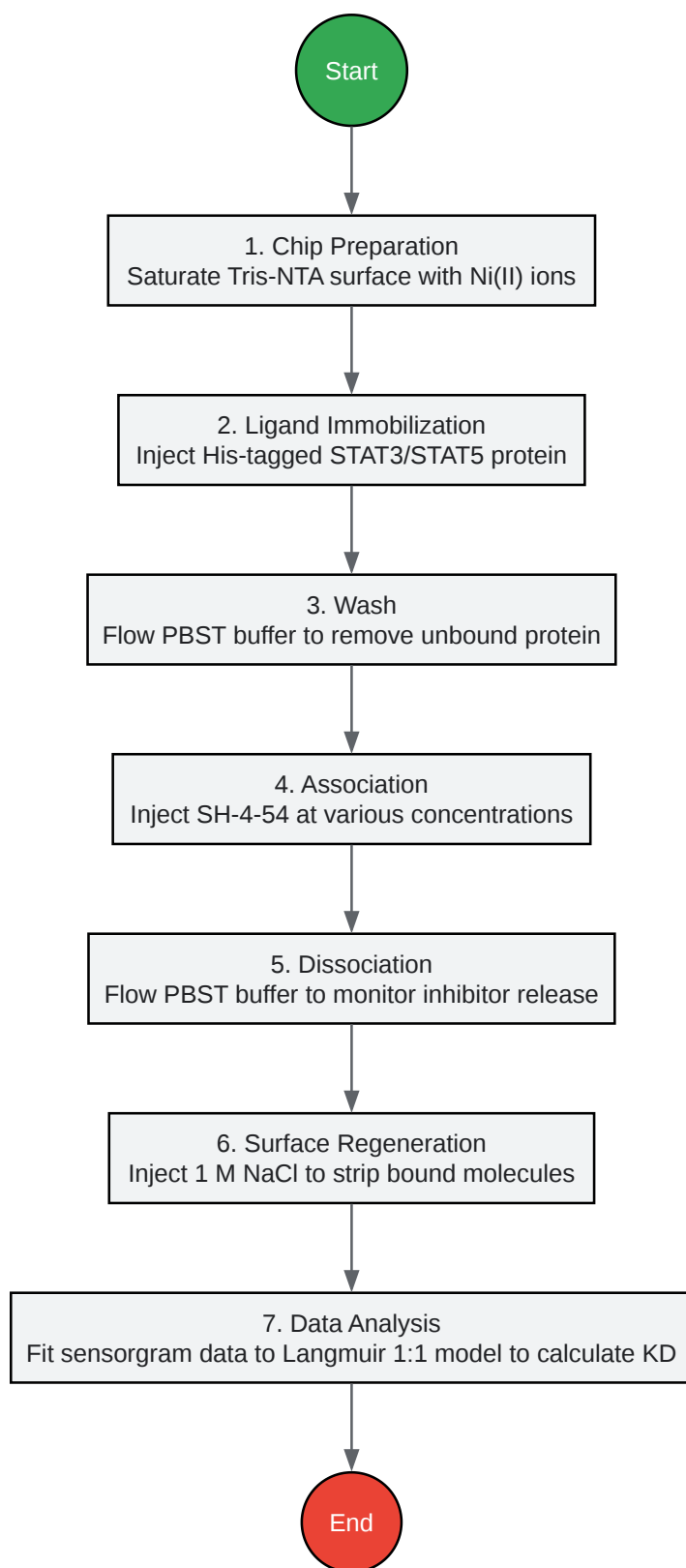


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Caption: The canonical JAK-STAT signaling pathway.

SH-4-54 exerts its inhibitory effect by directly binding to the SH2 domain of STAT3 and STAT5. This action physically obstructs the recruitment of STAT proteins to the activated cytokine receptor complex, thereby preventing their phosphorylation by JAKs. Without this critical phosphorylation event, STAT proteins cannot dimerize, translocate to the nucleus, or initiate the transcription of target genes.





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